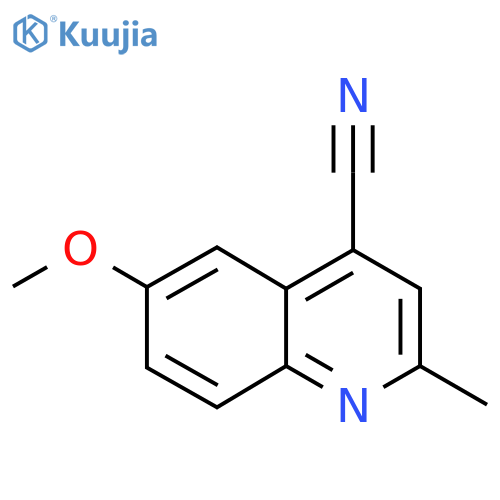

Cas no 1310481-62-9 (6-Methoxy-2-methylquinoline-4-carbonitrile)

1310481-62-9 structure

商品名:6-Methoxy-2-methylquinoline-4-carbonitrile

CAS番号:1310481-62-9

MF:C12H10N2O

メガワット:198.22060251236

CID:4822090

6-Methoxy-2-methylquinoline-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-METHOXY-2-METHYLQUINOLINE-4-CARBONITRILE

- 2-Methyl-6-methoxyquinoline-4-carbonitrile

- 6-Methoxy-2-methylquinoline-4-carbonitrile

-

- インチ: 1S/C12H10N2O/c1-8-5-9(7-13)11-6-10(15-2)3-4-12(11)14-8/h3-6H,1-2H3

- InChIKey: IWWMCDKUNDEMBP-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2C(C=1)=C(C#N)C=C(C)N=2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 270

- トポロジー分子極性表面積: 45.9

- 疎水性パラメータ計算基準値(XlogP): 2.3

6-Methoxy-2-methylquinoline-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189008687-1g |

6-Methoxy-2-methylquinoline-4-carbonitrile |

1310481-62-9 | 97% | 1g |

799.24 USD | 2021-06-01 | |

| Chemenu | CM228958-1g |

6-Methoxy-2-methylquinoline-4-carbonitrile |

1310481-62-9 | 97% | 1g |

$709 | 2022-09-03 | |

| Chemenu | CM228958-1g |

6-Methoxy-2-methylquinoline-4-carbonitrile |

1310481-62-9 | 97% | 1g |

$669 | 2021-08-04 | |

| Ambeed | A104460-1g |

6-Methoxy-2-methylquinoline-4-carbonitrile |

1310481-62-9 | 97% | 1g |

$716.0 | 2024-04-24 |

6-Methoxy-2-methylquinoline-4-carbonitrile 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

1310481-62-9 (6-Methoxy-2-methylquinoline-4-carbonitrile) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1310481-62-9)6-Methoxy-2-methylquinoline-4-carbonitrile

清らかである:99%

はかる:1g

価格 ($):644.0